molecular formula C8H10BrNOS B1285123 5-bromo-N-isopropylthiophene-2-carboxamide CAS No. 908494-87-1

5-bromo-N-isopropylthiophene-2-carboxamide

Cat. No. B1285123
M. Wt: 248.14 g/mol
InChI Key: HZWCBYUNRDYUJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated thiophene carboxamide derivatives is well-documented. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues involves a Suzuki-Miyaura cross-coupling reaction, which could be analogous to the synthesis of "5-bromo-N-isopropylthiophene-2-carboxamide" . Additionally, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through direct lithiations and a bromination reaction starting from thiophene suggests a possible synthetic route for the target compound . These methods could potentially be adapted to incorporate an isopropyl group instead of the phenyl or propyl groups mentioned.

Molecular Structure Analysis

The molecular structure of brominated thiophene carboxamide derivatives is characterized by the presence of a thiophene ring, a carboxamide group, and a bromine atom. The position of the bromine atom on the thiophene ring is crucial for the reactivity and subsequent reactions of the compound. The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provides insights into the potential geometry and electronic structure of brominated heterocycles .

Chemical Reactions Analysis

The brominated thiophene carboxamide derivatives are versatile intermediates for various chemical reactions. For example, the palladium-catalyzed and CsF-promoted annulation reaction of bromoalkynes and isocyanides to form 5-iminopyrrolone derivatives indicates that brominated thiophenes can participate in complex cyclization reactions . Similarly, the Suzuki cross-coupling reactions of 5-bromothiophene-2-carboxylic acid to synthesize thiophene-based derivatives suggest that "5-bromo-N-isopropylthiophene-2-carboxamide" could also undergo cross-coupling reactions to form diverse compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene carboxamide derivatives can be inferred from their molecular structure. The presence of the bromine atom suggests that these compounds are likely to be dense and have relatively high molecular weights. The carboxamide group could confer hydrogen bonding capabilities, affecting solubility and boiling points. The electronic properties of these compounds, as studied through density functional theory (DFT) calculations, indicate varying reactivity and stability, which would be important for understanding the behavior of "5-bromo-N-isopropylthiophene-2-carboxamide" .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H317 and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

5-bromo-N-propan-2-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWCBYUNRDYUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589327
Record name 5-Bromo-N-(propan-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-isopropylthiophene-2-carboxamide

CAS RN

908494-87-1
Record name 5-Bromo-N-(1-methylethyl)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908494-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(propan-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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